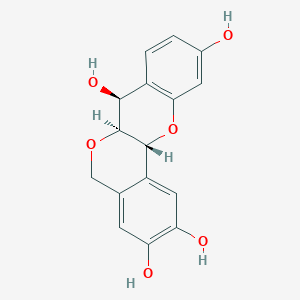![molecular formula C41H53N3O8 B093103 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid CAS No. 17304-65-3](/img/structure/B93103.png)
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. DAPT was first synthesized in 1999 and has since become a popular tool for investigating the Notch signaling pathway.
Applications De Recherche Scientifique
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is primarily used as a tool for investigating the Notch signaling pathway. Notch signaling is a highly conserved pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Dysregulation of the Notch pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits the γ-secretase enzyme, which is responsible for the cleavage of the Notch receptor. By inhibiting γ-secretase, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid blocks Notch signaling and allows researchers to investigate the effects of Notch inhibition on various biological processes.
Mécanisme D'action
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits the γ-secretase enzyme by binding to the active site of the enzyme. This prevents the cleavage of the Notch receptor, which is necessary for the activation of the Notch signaling pathway. By blocking Notch signaling, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid induces apoptosis and inhibits the growth and proliferation of cancer cells. In neural stem cells, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid promotes differentiation and inhibits self-renewal. In endothelial cells, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits angiogenesis and promotes apoptosis. These effects are all mediated through the inhibition of the Notch signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has several advantages as a tool for investigating the Notch signaling pathway. It is a small molecule inhibitor that is easy to use and has a well-established synthesis method. It is also highly specific for the γ-secretase enzyme and does not affect other signaling pathways. However, there are also limitations to using 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in lab experiments. It is a potent inhibitor of the Notch pathway and can induce apoptosis in cells that rely on Notch signaling for survival. This can make it difficult to study the effects of Notch inhibition on specific biological processes.
Orientations Futures
There are several future directions for the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in scientific research. One area of interest is the role of Notch signaling in cancer stem cells. Cancer stem cells are a subpopulation of cells within tumors that are thought to be responsible for tumor initiation, growth, and metastasis. Notch signaling has been implicated in the maintenance of cancer stem cells, and 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to inhibit the growth and proliferation of cancer stem cells. Another area of interest is the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in combination with other drugs for the treatment of cancer. 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to enhance the efficacy of chemotherapy drugs in several types of cancer, and further research is needed to determine the optimal combination of drugs for specific types of cancer. Finally, there is interest in the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in the treatment of Alzheimer's disease. Notch signaling has been implicated in the pathogenesis of Alzheimer's disease, and 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to improve cognitive function in animal models of the disease. Further research is needed to determine the safety and efficacy of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in human clinical trials.
Conclusion
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is a small molecule inhibitor that is widely used in scientific research for investigating the Notch signaling pathway. Its well-established synthesis method, specificity for the γ-secretase enzyme, and ability to induce apoptosis in cancer cells make it a valuable tool for studying the effects of Notch inhibition on various biological processes. While there are limitations to using 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in lab experiments, there are also several future directions for its use in the treatment of cancer, Alzheimer's disease, and other diseases.
Méthodes De Synthèse
The synthesis of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid involves a multi-step process that begins with the reaction of N-acetyl-4-dodecylaniline with ethyl 4-chloroacetoacetate to form the intermediate compound, 2-(N-acetyl-4-dodecylanilino)-4-chloro-4-oxobutanoic acid. This intermediate compound is then reacted with 4-methoxy-3-nitroaniline to form the final product, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid. The synthesis method of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is well-established and has been described in detail in several scientific publications.
Propriétés
Numéro CAS |
17304-65-3 |
|---|---|
Nom du produit |
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid |
Formule moléculaire |
C41H53N3O8 |
Poids moléculaire |
715.9 g/mol |
Nom IUPAC |
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H53N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-30-16-21-33(22-17-30)44(29(2)45)36(41(49)50)27-39(47)42-32-20-25-38(52-4)35(26-32)43-40(48)28-37(46)31-18-23-34(51-3)24-19-31/h16-26,36H,5-15,27-28H2,1-4H3,(H,42,47)(H,43,48)(H,49,50) |
Clé InChI |
JNRIODYOJBONQO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=CC(=C(C=C2)OC)NC(=O)CC(=O)C3=CC=C(C=C3)OC)C(=O)O)C(=O)C |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=CC(=C(C=C2)OC)NC(=O)CC(=O)C3=CC=C(C=C3)OC)C(=O)O)C(=O)C |
Autres numéros CAS |
17304-65-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















